3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Overview
Description
3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the 7-oxabicyclo[2.2.1]heptane framework. One common method involves the directed arylation of 7-oxabicyclo[2.2.1]heptane using Pd-catalyzed β-(hetero)arylation . The reaction conditions typically include the use of 8-aminoquinoline as a directing group, with aryl or pyridyl iodides as coupling partners, resulting in high yields and complete diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the bicyclic structure.
Scientific Research Applications
3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it has been shown to coordinate with metal ions and key residues in enzymes such as protein phosphatase 2A (PP2A) and protein phosphatase 5 (PP5C), inhibiting their catalytic activity . This interaction disrupts the normal function of these enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides: These compounds share a similar bicyclic structure and are used in the extraction of trivalent and tetravalent actinides.
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a related bicyclic framework and is used in various chemical and biological studies.
Uniqueness
3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is unique due to the presence of the acetylphenyl group and the specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(2-acetylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-8(18)9-4-2-3-5-10(9)17-15(19)13-11-6-7-12(22-11)14(13)16(20)21/h2-5,11-14H,6-7H2,1H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSGOHOGXBDPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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